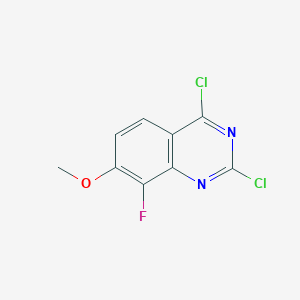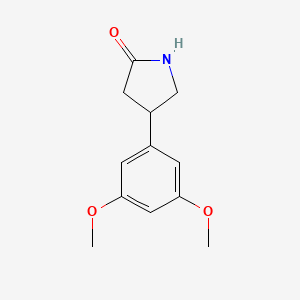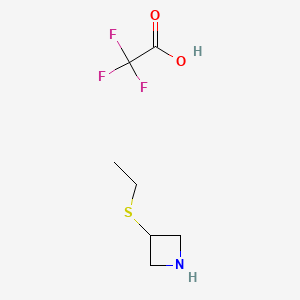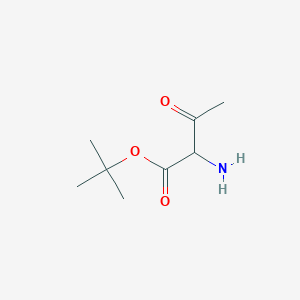
Methyl 4-formylthiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-formylthiazole-2-carboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by a formyl group at the 4-position and a carboxylate ester at the 2-position of the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-formylthiazole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as thioamides and α-haloketones.
Cyclization Reaction: The thioamide reacts with the α-haloketone under basic conditions to form the thiazole ring.
Formylation: The thiazole intermediate is then subjected to formylation, often using formic acid or formylating agents like Vilsmeier-Haack reagent.
Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 4-formylthiazole-2-carboxylic acid.
Reduction: Methyl 4-hydroxymethylthiazole-2-carboxylate.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-formylthiazole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex thiazole derivatives, which are valuable in material science and catalysis.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound finds use in the synthesis of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of Methyl 4-formylthiazole-2-carboxylate depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Antimicrobial Activity: It may disrupt microbial cell wall synthesis or interfere with essential metabolic pathways.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with cellular signaling pathways and promoting cell death.
相似化合物的比较
Methyl 2-methylthiazole-4-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Methyl 2-bromothiazole-4-carboxylate: Contains a bromine atom at the 2-position instead of a formyl group.
2-Methylthiazole-4-carboxylic acid: Lacks the ester group, having a carboxylic acid instead.
Uniqueness: Methyl 4-formylthiazole-2-carboxylate is unique due to the presence of both a formyl group and an ester group on the thiazole ring. This combination allows for versatile chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C6H5NO3S |
|---|---|
分子量 |
171.18 g/mol |
IUPAC 名称 |
methyl 4-formyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C6H5NO3S/c1-10-6(9)5-7-4(2-8)3-11-5/h2-3H,1H3 |
InChI 键 |
ZJRNFMYWULSTGC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=CS1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



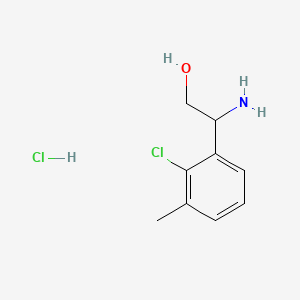
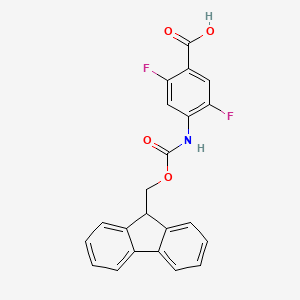
![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)
